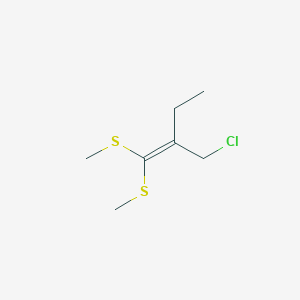
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is an organic compound with the molecular formula C7H13ClS2. This compound is characterized by the presence of a butene backbone with a chloromethyl group and two methylthio groups attached. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- typically involves the reaction of 1-butene with chloromethyl methyl sulfide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds via a nucleophilic substitution mechanism, where the chloromethyl group is introduced to the butene backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where 1-butene and chloromethyl methyl sulfide are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The product is then purified using distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Butene, 2-(methyl)-1,1-bis(methylthio)-.
Substitution: Various substituted butenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio groups can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butene, 2-(bromomethyl)-1,1-bis(methylthio)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Butene, 2-(chloromethyl)-1,1-bis(ethylthio)-: Similar structure but with ethylthio groups instead of methylthio groups.
1-Butene, 2-(chloromethyl)-1,1-bis(phenylthio)-: Similar structure but with phenylthio groups instead of methylthio groups.
Uniqueness
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is unique due to the presence of both chloromethyl and methylthio groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications.
Eigenschaften
CAS-Nummer |
162212-62-6 |
|---|---|
Molekularformel |
C7H13ClS2 |
Molekulargewicht |
196.8 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,1-bis(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H13ClS2/c1-4-6(5-8)7(9-2)10-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
DIZBKUYSQVKLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(SC)SC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
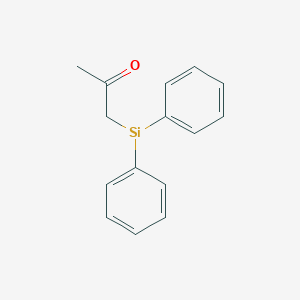
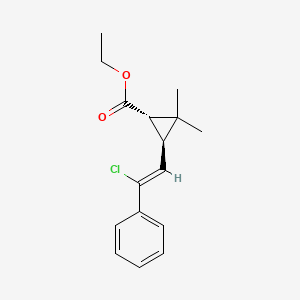
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
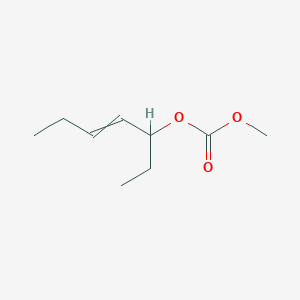
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
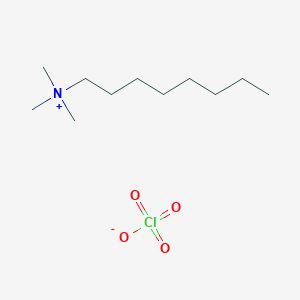
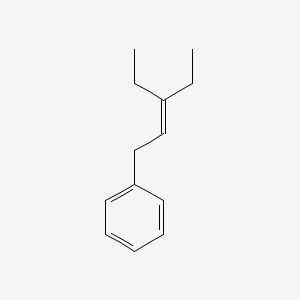
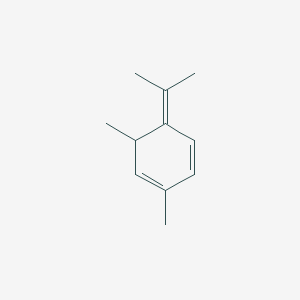
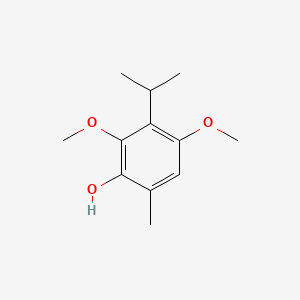
![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
